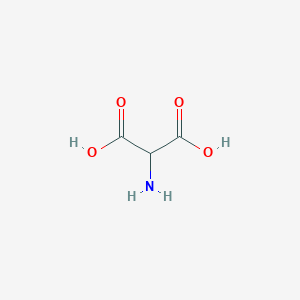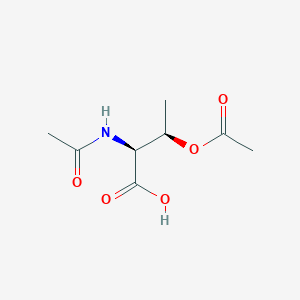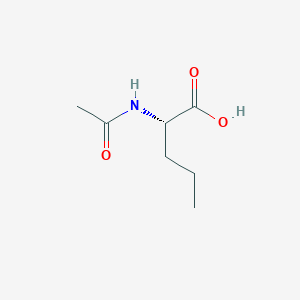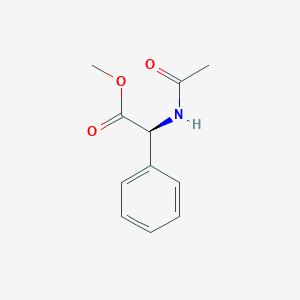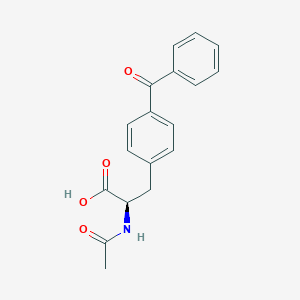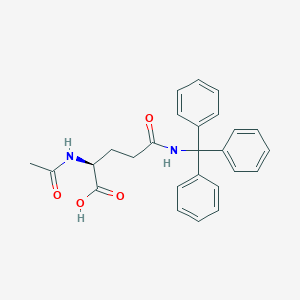
AC-Gln(trt)-OH
Übersicht
Beschreibung
“AC-Gln(trt)-OH” is also known as “N-2-acetyl-N-5-trityl-L-glutamine”. It is a chemical compound with the molecular formula C26H26N2O4 . It is used in research and development .
Synthesis Analysis
The synthesis of “AC-Gln(trt)-OH” involves solid-phase peptide synthesis . Fmoc-Gln(Trt)-OH, a Fmoc protected amino acid derivative, is used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .
Molecular Structure Analysis
The molecular structure of “AC-Gln(trt)-OH” is represented by the formula C26H26N2O4 . The exact mass is 430.18900 .
Chemical Reactions Analysis
“AC-Gln(trt)-OH” is used in the Fmoc solid phase peptide synthesis . It is a starting material in the synthesis of various peptides .
Physical And Chemical Properties Analysis
The molecular weight of “AC-Gln(trt)-OH” is 430.49600 . The compound is stored at a temperature of 2-8°C . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Wissenschaftliche Forschungsanwendungen
-
Nonenzymatic Deamidation Mechanism on a Glutamine Residue
- Field : Biochemistry
- Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
- Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
- Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
-
LC-MS/MS Measurement of Glutamine and Glutamic Acid
-
Nonenzymatic Deamidation Mechanism on a Glutamine Residue
- Field : Biochemistry
- Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
- Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
- Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
-
LC-MS/MS Measurement of Glutamine and Glutamic Acid
- Field : Metabolomics
- Application Summary : Accurate, highly sensitive methods for measuring glutamine (Gln) and glutamic acid (Glu) in cell cultures and other biological samples are in high demand, especially in cancer research .
- Methods : This study developed an LC-MS/MS protocol to separate Gln, Glu, and pyroglutamic acid (pGlu), and found that free Gln and Glu cyclize to pGlu in the electrospray ionization source .
- Results : Analysis of Gln standards over a concentration range from 0.39 to 200 μM indicated that a minimum of 33% and maximum of almost 100% of Gln was converted to pGlu in the ionization source, with the extent of conversion dependent on fragmentor voltage .
-
Nonenzymatic Deamidation Mechanism on a Glutamine Residue
- Field : Biochemistry
- Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
- Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
- Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
-
LC-MS/MS Measurement of Glutamine and Glutamic Acid
- Field : Metabolomics
- Application Summary : Accurate, highly sensitive methods for measuring glutamine (Gln) and glutamic acid (Glu) in cell cultures and other biological samples are in high demand, especially in cancer research .
- Methods : This study developed an LC-MS/MS protocol to separate Gln, Glu, and pyroglutamic acid (pGlu), and found that free Gln and Glu cyclize to pGlu in the electrospray ionization source .
- Results : Analysis of Gln standards over a concentration range from 0.39 to 200 μM indicated that a minimum of 33% and maximum of almost 100% of Gln was converted to pGlu in the ionization source, with the extent of conversion dependent on fragmentor voltage .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZQQXVIHKJKQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271334 | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Gln(trt)-OH | |
CAS RN |
163277-79-0 | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163277-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





